6-Fluoro-2-(4-methoxybutylamino)aniline
Description
6-Fluoro-2-(4-methoxybutylamino)aniline is a fluorinated aniline derivative featuring a methoxybutylamino substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. For example, similar compounds (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline) are synthesized via sequential coupling reactions involving halogenated aniline precursors and amines under controlled conditions . The methoxybutylamino group likely enhances solubility and bioavailability compared to simpler alkylamino substituents, making it relevant for pharmaceutical intermediates, such as those used in the synthesis of Nebivolol precursors .
Properties
Molecular Formula |
C11H17FN2O |
|---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
3-fluoro-1-N-(4-methoxybutyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H17FN2O/c1-15-8-3-2-7-14-10-6-4-5-9(12)11(10)13/h4-6,14H,2-3,7-8,13H2,1H3 |
InChI Key |
FQQPHZUNIVHFSY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 6-fluoro substituent in the target compound enhances electrophilic aromatic substitution resistance compared to non-fluorinated anilines (e.g., 2-methylaniline) .
- Solubility: The methoxybutylamino group improves aqueous solubility relative to methyl or morpholinomethyl substituents, as seen in compounds like 4-Fluoro-2-methylaniline and BLD Pharm’s quinoline derivative .
Stability and Reactivity
- Stability: The methoxybutylamino group may confer hydrolytic stability compared to esters or amides (e.g., aniline benzoate derivatives) due to the ether linkage .
- Reactivity : Fluorine’s strong electron-withdrawing effect directs electrophilic attacks to the para position, whereas methyl or methoxy groups activate the ring ortho/para to the substituent .
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